Cas no 1256790-33-6 (5-Bromo-4-methoxy-2-(trifluoromethyl)pyridine)

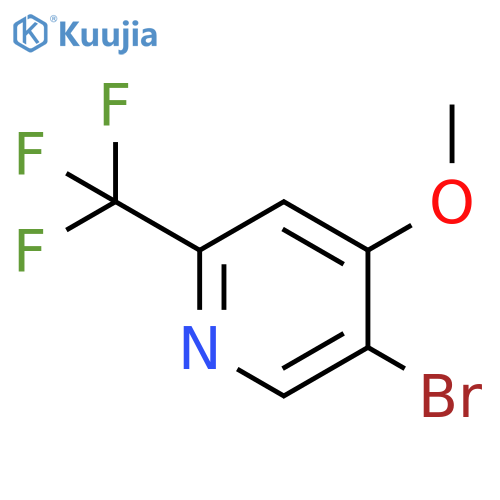

1256790-33-6 structure

商品名:5-Bromo-4-methoxy-2-(trifluoromethyl)pyridine

5-Bromo-4-methoxy-2-(trifluoromethyl)pyridine 化学的及び物理的性質

名前と識別子

-

- 5-bromo-4-methoxy-2-(trifluoromethyl)pyridine

- 5-Bromo-4-methoxy-2-(trifluoromethyl)pyridine 95%

- CS-0443331

- F88188

- 1256790-33-6

- BS-30413

- 5-Bromo-4-methoxy-2-(trifluoromethyl)pyridine

-

- MDL: MFCD18257659

- インチ: 1S/C7H5BrF3NO/c1-13-5-2-6(7(9,10)11)12-3-4(5)8/h2-3H,1H3

- InChIKey: LLCBHHNMCLINRY-UHFFFAOYSA-N

- ほほえんだ: C1(C(F)(F)F)=NC=C(Br)C(OC)=C1

計算された属性

- せいみつぶんしりょう: 254.95066g/mol

- どういたいしつりょう: 254.95066g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 5

- 重原子数: 13

- 回転可能化学結合数: 1

- 複雑さ: 176

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.4

- トポロジー分子極性表面積: 22.1Ų

5-Bromo-4-methoxy-2-(trifluoromethyl)pyridine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| AN HUI ZE SHENG Technology Co., Ltd. | B696938-250mg |

5-Bromo-4-methoxy-2-(trifluoromethyl)pyridine |

1256790-33-6 | 250mg |

¥4140.00 | 2023-09-15 | ||

| TRC | B696938-50mg |

5-Bromo-4-methoxy-2-(trifluoromethyl)pyridine |

1256790-33-6 | 50mg |

$ 178.00 | 2023-04-18 | ||

| AN HUI ZE SHENG Technology Co., Ltd. | B696938-100mg |

5-Bromo-4-methoxy-2-(trifluoromethyl)pyridine |

1256790-33-6 | 100mg |

¥2340.00 | 2023-09-15 | ||

| A2B Chem LLC | AI16791-5g |

5-Bromo-4-methoxy-2-(trifluoromethyl)pyridine |

1256790-33-6 | 95% | 5g |

$1479.00 | 2024-04-20 | |

| A2B Chem LLC | AI16791-25g |

5-Bromo-4-methoxy-2-(trifluoromethyl)pyridine |

1256790-33-6 | 95% | 25g |

$3927.00 | 2024-04-20 | |

| A2B Chem LLC | AI16791-1g |

5-Bromo-4-methoxy-2-(trifluoromethyl)pyridine |

1256790-33-6 | 95% | 1g |

$499.00 | 2024-04-20 | |

| A2B Chem LLC | AI16791-250mg |

5-Bromo-4-methoxy-2-(trifluoromethyl)pyridine |

1256790-33-6 | 95% | 250mg |

$209.00 | 2024-04-20 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1513998-1g |

5-Bromo-4-methoxy-2-(trifluoromethyl)pyridine |

1256790-33-6 | 98% | 1g |

¥4078.00 | 2024-08-09 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1513998-250mg |

5-Bromo-4-methoxy-2-(trifluoromethyl)pyridine |

1256790-33-6 | 98% | 250mg |

¥1344.00 | 2024-08-09 | |

| Apollo Scientific | PC910758-5g |

5-Bromo-4-methoxy-2-(trifluoromethyl)pyridine |

1256790-33-6 | 95% | 5g |

£1755.00 | 2025-02-22 |

5-Bromo-4-methoxy-2-(trifluoromethyl)pyridine 関連文献

-

Qiongqiong Wang,Liping Qiao,Min Zhou,Shan Wang,Shengrong Lou,Dandan Huang,Qian Wang,Shengao Jing,Hongli Wang,Changhong Chen,Cheng Huang Faraday Discuss., 2021,226, 112-137

-

Kun Wang,Mengda Li,Zhijian Yang,Jiejun Wu,Tongjun Yu CrystEngComm, 2019,21, 4792-4797

-

Jie Wu,Jia-Hui Li,Yang-Xin Yu Phys. Chem. Chem. Phys., 2020,22, 7633-7642

-

Bastian C. Krüger,Sven Meyer,Roman J. V. Wagner,Tim Schäfer Phys. Chem. Chem. Phys., 2017,19, 19896-19903

-

Chiharu Ozakai,Kei Kitamura,Mitsuyo Horikawa,To-sho Hoshiyama,Akari Imamura,Tatsuro Yoneyama,Akemi Umeyama,Masaaki Noji,Tetsuto Tsunoda,Hiroto Kaku New J. Chem., 2022,46, 2600-2604

1256790-33-6 (5-Bromo-4-methoxy-2-(trifluoromethyl)pyridine) 関連製品

- 13769-43-2(potassium metavanadate)

- 67319-55-5(1,1'-Biphenyl, 2,3,5-trifluoro-)

- 478518-87-5(N-1-13CAcetyl-D-glucosamine)

- 1219844-92-4(1-(cyclopropanesulfonyl)-4-(5-phenyl-1,2-oxazole-3-carbonyl)piperazine)

- 532970-76-6(N-[2-(3-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]-4-methylbenzamide)

- 1823457-95-9(N6-Ethyl-5H,6H,7H-indeno5,6-d1,3thiazole-2,6-diamine hydrochloride)

- 1040634-44-3(2-{3-benzyl-8-fluoro-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(3-fluorophenyl)acetamide)

- 2248314-27-2(Ethyl 2-amino-5-thiophen-2-ylbenzoate)

- 1461714-74-8(N-methyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxamide)

- 493035-82-8((4-hydroxy-2-methylphenyl)boronic acid)

推奨される供給者

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量